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Compound of Interest

Compound Name:
(Bromodifluoromethyl)triphenylpho

sphonium bromide

Cat. No.: B1270753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

synthetic methodology for (bromodifluoromethyl)triphenylphosphonium bromide. This

reagent is a valuable tool in organic synthesis, particularly for the introduction of the

bromodifluoromethyl group. The information presented here is intended to support researchers

in the effective application and characterization of this compound.

Spectroscopic Data
The following tables summarize the key spectroscopic data for

(bromodifluoromethyl)triphenylphosphonium bromide, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nucleus Solvent

Chemical

Shift (δ) /

ppm

Coupling

Constant (J)

/ Hz

Multiplicity Assignment

¹H CDCl₃ 7.85 - 8.10 - m P-Ph

¹³C CDCl₃ 118.4
d, ¹JCP =

88.5
d ipso-C

130.8 d, ⁴JCP = 2.9 d para-C

134.1
d, ³JCP =

10.5
d meta-C

135.5 d, ²JCP = 9.5 d ortho-C

119.8
t, ¹JCF =

315.5
t CF₂Br

¹⁹F CDCl₃ -58.2
d, ²JFP =

92.7
d F₂

³¹P CDCl₃ 22.4 t, ²JPF = 92.7 t PPh₃

d = doublet, t = triplet, m = multiplet

Infrared (IR) Spectroscopy
**Wavenumber (cm⁻¹) ** Assignment

3060 C-H stretch (aromatic)

1588 C=C stretch (aromatic)

1438 P-Ph stretch

1110 P-Ph stretch

1050-1250 C-F stretch

725 C-H bend (aromatic)

690 C-Br stretch
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Mass Spectrometry (MS)
Technique m/z Assignment

ESI+ 391/393 [M-Br]⁺ (C₁₉H₁₅BrF₂P⁺)

Experimental Protocols
Synthesis of
(Bromodifluoromethyl)triphenylphosphonium bromide
A widely accepted method for the synthesis of (bromodifluoromethyl)triphenylphosphonium
bromide was reported by Burton et al. in 1985. The following protocol is based on this

established procedure.

Materials:

Triphenylphosphine (PPh₃)

Dibromodifluoromethane (CF₂Br₂)

Tetrahydrofuran (THF), anhydrous

Water (H₂O)

Procedure:

To a solution of triphenylphosphine (1.0 equivalent) in anhydrous tetrahydrofuran,

dibromodifluoromethane (1.1 equivalents) is added at room temperature under an inert

atmosphere.

A small amount of water (0.1 equivalents) is then added to the reaction mixture.

The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can

be monitored by ³¹P NMR spectroscopy.

Upon completion, the solvent is removed under reduced pressure.
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The resulting solid is washed with a non-polar solvent (e.g., diethyl ether or pentane) to

remove any unreacted starting materials and byproducts.

The solid product, (bromodifluoromethyl)triphenylphosphonium bromide, is then dried

under vacuum.

Spectroscopic Characterization
NMR Spectroscopy:

¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra are recorded on a standard NMR spectrometer (e.g., 400

or 500 MHz).

The sample is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃).

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g.,

tetramethylsilane for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F and 85% H₃PO₄

for ³¹P).

IR Spectroscopy:

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

The sample can be analyzed as a solid using an attenuated total reflectance (ATR)

accessory or as a KBr pellet.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer.

The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced

into the ion source.

Data is collected in positive ion mode to observe the cationic species.

Visualizations
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Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent

spectroscopic analysis of (bromodifluoromethyl)triphenylphosphonium bromide.
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Caption: Workflow for the synthesis and spectroscopic characterization.
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[https://www.benchchem.com/product/b1270753#spectroscopic-data-nmr-ir-ms-of-
bromodifluoromethyl-triphenylphosphonium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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